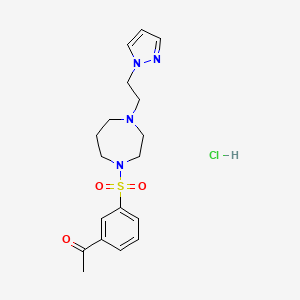
1-(3-((4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions as they have 6π delocalized electrons, which can form pseudo-aromatic system in the rings .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The compound is involved in innovative synthesis techniques, including the use of microwave energy to enhance the synthesis of pyrazole derivatives, which are characterized by detailed spectral analysis. These derivatives have been screened for antimicrobial activity against various bacteria, showcasing the efficiency of microwave-assisted synthesis in enhancing reaction rates and product yields (Katade et al., 2008).
Antimicrobial and Antifungal Activities
Research has demonstrated the compound's derivatives' effectiveness in antimicrobial and antifungal activities. For example, benzimidazole derivatives synthesized from related compounds have shown significant antibacterial and antifungal properties, contributing to the search for new and effective antimicrobial agents (El-Ablack, 2011).
Chemical Transformations and Biological Activities
Chemical transformations leading to pyrazole triflones and their application in pharmaceuticals highlight the compound's versatility. The synthesis process involves treatment with nitroalkenes under basic conditions, producing pyrazole derivatives with potential pharmaceutical applications (Das et al., 2018).
Structural and Mechanistic Insights
Studies on the compound and its derivatives provide structural and mechanistic insights, such as the discovery of polymorphs and configurational disorder. These findings have implications for drug design and the understanding of molecular interactions in solid forms (Mohamed et al., 2016).
Antiviral Activity
Research into the antiviral activity of derivatives highlights the potential for developing new therapeutic agents. The synthesis and evaluation of pyrazolo[3,4-b]pyridin-5-yl ethanone and related derivatives have shown promising results against HSV1 and HAV-MBB, illustrating the compound's contribution to antiviral drug development (Attaby et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-[[4-(2-pyrazol-1-ylethyl)-1,4-diazepan-1-yl]sulfonyl]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S.ClH/c1-16(23)17-5-2-6-18(15-17)26(24,25)22-10-4-8-20(12-14-22)11-13-21-9-3-7-19-21;/h2-3,5-7,9,15H,4,8,10-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPHTYXGISUXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCN(CC2)CCN3C=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

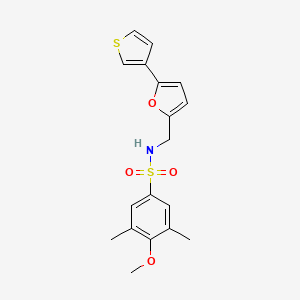

![N-[(2-benzoylphenyl)sulfonyl]glycine](/img/structure/B2455939.png)
![(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2455940.png)

![(2,5-Dimethylfuran-3-yl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2455942.png)

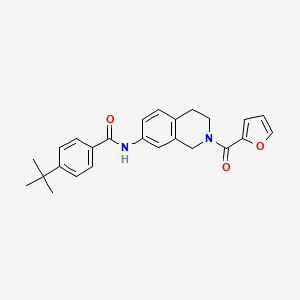
![4-(2-chlorobenzyl)-1-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2455948.png)

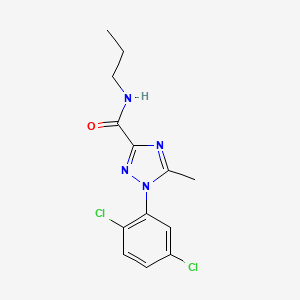

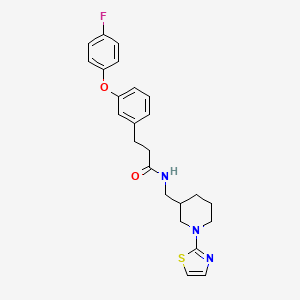
![rac-[(1R,2R)-2-bromocyclopropyl]methanol, cis](/img/structure/B2455957.png)